Cas no 1807534-82-2 (Azido-PEG4-CH2CO2-NHS)

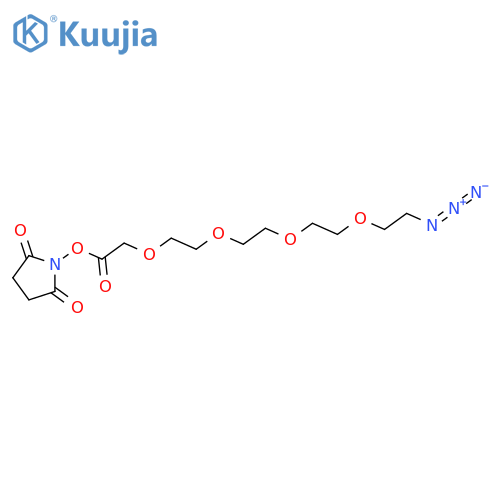

Azido-PEG4-CH2CO2-NHS structure

商品名:Azido-PEG4-CH2CO2-NHS

CAS番号:1807534-82-2

MF:C14H22N4O8

メガワット:374.346483707428

MDL:MFCD28122941

CID:3046767

Azido-PEG4-CH2CO2-NHS 化学的及び物理的性質

名前と識別子

-

- Azido-PEG4-CH2CO2-NHS

-

- MDL: MFCD28122941

- インチ: 1S/C14H22N4O8/c15-17-16-3-4-22-5-6-23-7-8-24-9-10-25-11-14(21)26-18-12(19)1-2-13(18)20/h1-11H2

- InChIKey: GXXUNGLWTNJERF-UHFFFAOYSA-N

- ほほえんだ: O(C(COCCOCCOCCOCCN=[N+]=[N-])=O)N1C(CCC1=O)=O

Azido-PEG4-CH2CO2-NHS 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A935909-5mg |

Azido-PEG4-NHS-ester |

1807534-82-2 | ≥95% | 5mg |

¥1,440.00 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22305-100mg |

Azido-PEG4-CH2CO2-NHS |

1807534-82-2 | 98% | 100mg |

5130.0CNY | 2021-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185084-5mg |

Azido-PEG4-NHS-ester |

1807534-82-2 | 98% | 5mg |

¥2181 | 2023-04-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35626-0.25g |

Azido-PEG4-CH2CO2-NHS |

1807534-82-2 | 97% | 0.25g |

¥5898 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22305-500mg |

Azido-PEG4-CH2CO2-NHS |

1807534-82-2 | 98% | 500mg |

14107CNY | 2021-05-07 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35626-1g |

Azido-PEG4-CH2CO2-NHS |

1807534-82-2 | 97% | 1g |

¥14740 | 2023-09-15 | |

| Biosynth | HXC53482-50 mg |

Azido-PEG4-NHS-ester |

1807534-82-2 | 50mg |

$185.00 | 2023-01-04 | ||

| MedChemExpress | HY-140765-10mg |

Azido-PEG4-NHS-ester |

1807534-82-2 | ≥96.0% | 10mg |

¥700 | 2024-05-24 | |

| A2B Chem LLC | AI39914-500mg |

Azido-peg4-ch2co2nhs |

1807534-82-2 | 98% | 500mg |

$3532.00 | 2024-04-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY385893-0.025g |

2,5-Dioxopyrrolidin-1-yl 14-Azido-3,6,9,12-tetraoxatetradecan-1-oate |

1807534-82-2 | ≥95% | 0.025g |

¥1680.00 | 2024-08-09 |

Azido-PEG4-CH2CO2-NHS 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1807534-82-2 (Azido-PEG4-CH2CO2-NHS) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1807534-82-2)Azido-PEG4-CH2CO2-NHS

清らかである:99%

はかる:0.025g

価格 ($):211.0